

AZ14145845: A Technical Guide to Investigating Oncogenic Signaling

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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499

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Abstract

AZ14145845 is a potent and highly selective dual inhibitor of the Mer and Axl receptor tyrosine kinases, key components of the TAM (Tyro3, Axl, Mer) family. These kinases are implicated in a variety of oncogenic processes, including cell survival, proliferation, migration, and chemoresistance. This document provides a comprehensive technical overview of **AZ14145845**, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols for its characterization, and its effects on downstream oncogenic signaling pathways.

Introduction to AZ14145845 and its Role in Oncogenic Signaling

AZ14145845 is a small molecule inhibitor that targets Mer and Axl kinases, which are frequently overexpressed in various cancers and are associated with poor prognosis.^{[1][2][3]} By inhibiting these kinases, **AZ14145845** disrupts key signaling cascades that drive tumor growth and survival. The inhibition of Mer and Axl has been shown to promote apoptosis and enhance the efficacy of cytotoxic agents in cancer cells, making it a promising strategy for cancer therapy.^[1] The Axl signaling pathway, in particular, is a known driver of resistance to other targeted therapies, further highlighting the therapeutic potential of Axl inhibitors like **AZ14145845**.

Quantitative Data Summary

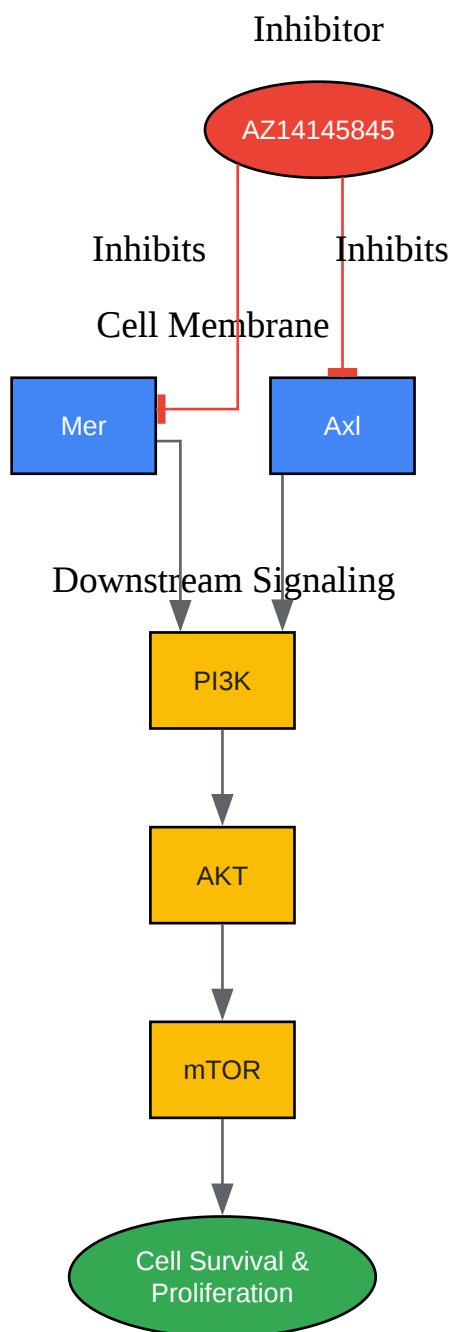
The inhibitory activity of **AZ14145845** has been characterized in various assays. The following tables summarize the key quantitative data available for this compound.

Target	Assay Type	Value	Reference
MERTK	Enzymatic Assay (pIC50)	9.0	McCoull W, et al. J Med Chem. 2021
MERTK	Cell-Based Assay (pIC50)	7.7	McCoull W, et al. J Med Chem. 2021
Macrophage Efferocytosis	Cell-Based Assay (pIC50)	7.6	McCoull W, et al. J Med Chem. 2021

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Signaling Pathways

AZ14145845 exerts its anti-cancer effects by inhibiting the phosphorylation and activation of Mer and Axl, thereby blocking downstream signaling pathways critical for cancer cell survival and proliferation. One of the key pathways affected is the PI3K/AKT pathway.



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Figure 1: Simplified signaling pathway of **AZ14145845** action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of **AZ14145845**.

Biochemical Kinase Inhibition Assay

This protocol is a general framework for determining the in vitro potency of **AZ14145845** against purified Mer and Axl kinases.

Objective: To determine the IC₅₀ value of **AZ14145845** for Mer and Axl kinases.

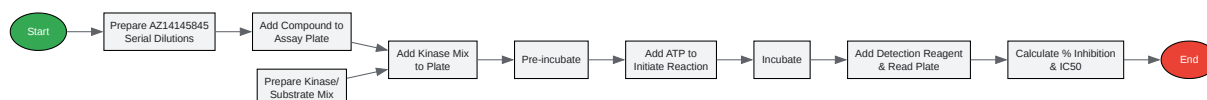
Materials:

- Purified recombinant human Mer and Axl kinase domains.
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- ATP.
- Specific peptide substrate for Mer/Axl.
- **AZ14145845** stock solution in DMSO.
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
- 384-well assay plates.

Procedure:

- Prepare serial dilutions of **AZ14145845** in DMSO.
- Add a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
- Prepare a master mix containing the kinase and its specific peptide substrate in kinase buffer.
- Dispense the kinase/substrate mix into the assay wells.
- Allow the compound and kinase to pre-incubate for 15-30 minutes at room temperature.

- Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the K_m for each kinase.
- Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
- Stop the reaction and measure kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Calculate the percent inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.



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Figure 2: Workflow for the biochemical kinase inhibition assay.

Cell-Based Inhibition of Mer/Axl Phosphorylation

This protocol outlines a method to assess the ability of **AZ14145845** to inhibit Mer and Axl phosphorylation in a cellular context.

Objective: To determine the cellular IC₅₀ of **AZ14145845** for the inhibition of Mer and Axl phosphorylation.

Materials:

- A human cancer cell line endogenously expressing Mer and Axl (e.g., A549 non-small cell lung cancer cells).
- Cell culture medium and supplements.

- **AZ14145845** stock solution in DMSO.
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Antibodies: anti-phospho-Mer, anti-total-Mer, anti-phospho-Axl, anti-total-Axl, and a loading control (e.g., anti-GAPDH).
- Western blot reagents and equipment.

Procedure:

- Seed cells in multi-well plates and allow them to adhere overnight.
- Treat the cells with a range of concentrations of **AZ14145845** or DMSO for a specified time (e.g., 2-4 hours).
- If necessary, stimulate the cells with a ligand (e.g., Gas6) to induce robust receptor phosphorylation.
- Wash the cells with ice-cold PBS and lyse them on ice.
- Clarify the lysates by centrifugation and determine the protein concentration.
- Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated and total Mer and Axl.
- Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
- Calculate the percent inhibition of phosphorylation at each compound concentration relative to the DMSO-treated control.
- Determine the cellular IC50 value by plotting the percent inhibition against the compound concentration.

In Vivo Tumor Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of **AZ14145845** in a mouse xenograft model.

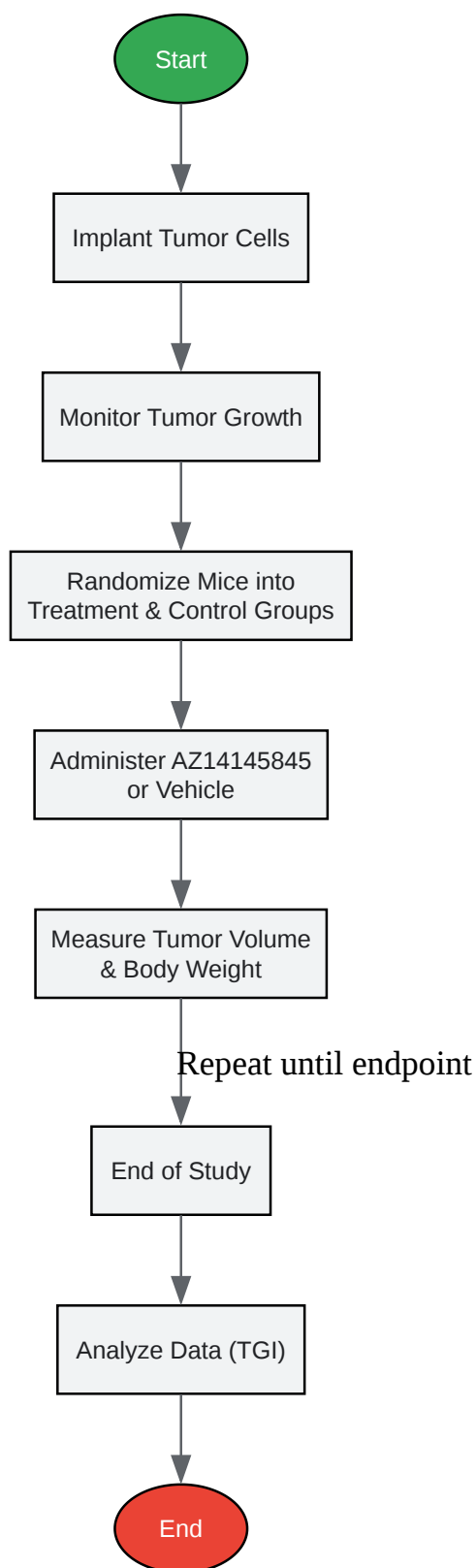
Objective: To assess the in vivo anti-tumor activity of **AZ14145845**.

Materials:

- Immunocompromised mice (e.g., athymic nude or NSG mice).
- A human cancer cell line known to form tumors in mice (e.g., A549).
- **AZ14145845** formulation for in vivo administration.
- Vehicle control.
- Calipers for tumor measurement.

Procedure:

- Subcutaneously implant cancer cells into the flank of the mice.
- Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **AZ14145845** or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
- Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
- Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.



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Figure 3: Workflow for an in vivo tumor xenograft study.

Conclusion

AZ14145845 is a valuable research tool for investigating the role of Mer and Axl in oncogenic signaling. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at understanding the therapeutic potential of dual Mer/Axl inhibition in cancer. The protocols and data presented in this guide provide a foundation for researchers to effectively utilize **AZ14145845** in their studies.

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